4,5-Dimethylpyridine-3-carboxylic acid

Descripción general

Descripción

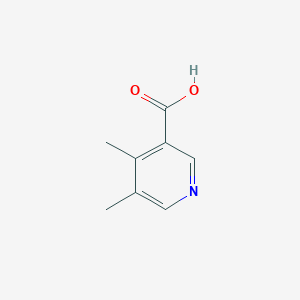

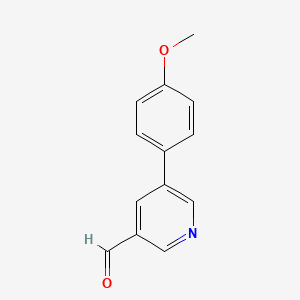

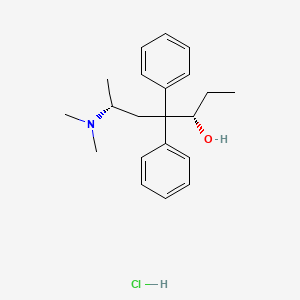

4,5-Dimethylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO2 . It is also known as 4,5-dimethylnicotinic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H9NO2.ClH/c1-5-3-9-4-7 (6 (5)2)8 (10)11;/h3-4H,1-2H3, (H,10,11);1H . This indicates that the compound consists of a pyridine ring with two methyl groups attached at the 4 and 5 positions and a carboxylic acid group at the 3 position .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 187.63 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs)

Pyridine-based linkers, akin to 4,5-Dimethylpyridine-3-carboxylic acid, have been utilized to construct non-interpenetrated charged metal-organic frameworks (MOFs) with unique properties such as selective gas adsorption. These frameworks demonstrate significant potential in gas storage and separation technologies, particularly in the selective sorption of CO2 over other gases due to variations in electronic environments and pore sizes (Sen et al., 2014).

Cocrystals Formation

Research on binary cocrystals involving carboxylic acids and pyridines, including 4,4′-bipyridines, reveals that these compounds can form linear, zigzag tapes, and flat, corrugated sheet structures. These findings are crucial for understanding the modular expansion of carboxylic acid dimers in neutral cocrystals, which can influence the development of novel materials with desired properties (Bhogala et al., 2005).

Supramolecular Assemblies

The formation of supramolecular assemblies using compounds like this compound showcases the potential for developing new materials with specific functionalities. These assemblies can range from host-guest systems to molecular tapes and sheet structures, providing a basis for creating innovative materials with tailored properties (Arora & Pedireddi, 2003).

Organic Synthesis and Catalysis

Compounds similar to this compound play a significant role in organic synthesis and catalysis. For instance, the synthesis of novel amphoteric azopyridine carboxylic acids and their self-organization influenced by external stimuli such as heat, pH changes, and light, demonstrates the versatility of pyridine-carboxylic acids in designing responsive materials (Aoki et al., 2000).

Propiedades

IUPAC Name |

4,5-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDANYHJEWJPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613642 | |

| Record name | 4,5-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878794-22-0 | |

| Record name | 4,5-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-7-chloro-4-methylbenzo[d]thiazole](/img/structure/B1629459.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1629462.png)

![6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629464.png)

![5,8-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1629472.png)

![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)